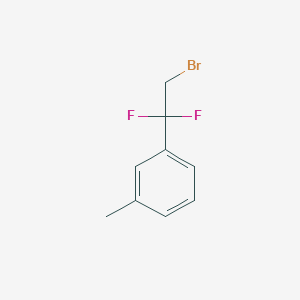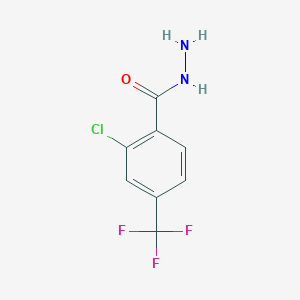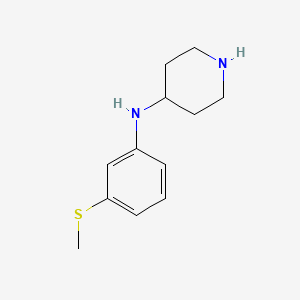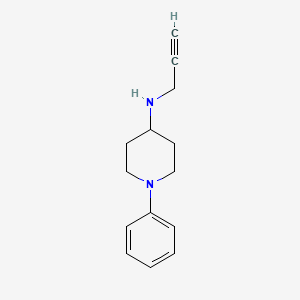![molecular formula C12H12BO5P B11764081 (4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid is an organophosphorus compound that features both boronic acid and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid typically involves the coupling of a boronic acid derivative with a phosphonic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, often at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of biphenyl derivatives with oxidized functional groups.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with new functional groups.
Applications De Recherche Scientifique
(4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid involves its interaction with molecular targets through its boronic acid and phosphonic acid groups. These functional groups can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, allowing the compound to inhibit enzyme activity or modulate biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or molecular recognition in materials science.
Comparaison Avec Des Composés Similaires
(4’-Borono-[1,1’-biphenyl]-4-carboxylic acid): Similar structure but with a carboxylic acid group instead of a phosphonic acid group.
(4’-Borono-[1,1’-biphenyl]-4-sulfonic acid): Contains a sulfonic acid group, offering different chemical reactivity and applications.
(4’-Borono-[1,1’-biphenyl]-4-hydroxy acid): Features a hydroxyl group, which affects its solubility and reactivity.
Uniqueness: (4’-Borono-[1,1’-biphenyl]-4-yl)phosphonic acid is unique due to the presence of both boronic acid and phosphonic acid groups, which provide a combination of reactivity and binding properties not found in other similar compounds. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C12H12BO5P |
|---|---|
Poids moléculaire |
278.01 g/mol |
Nom IUPAC |
[4-(4-boronophenyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C12H12BO5P/c14-13(15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)19(16,17)18/h1-8,14-15H,(H2,16,17,18) |
Clé InChI |
OMFSQXHCVTZXQJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)


![(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11764030.png)
![tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11764031.png)
![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)


![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)
![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)


